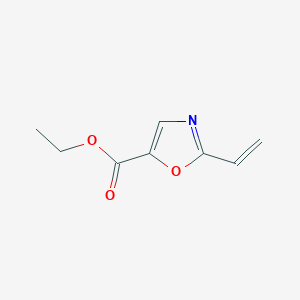
Ethyl 2-vinyloxazole-5-carboxylate
Cat. No. B2494724
Key on ui cas rn:
1257266-93-5
M. Wt: 167.164
InChI Key: RHKCNOBFNDEJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993631B2
Procedure details


To a solution of ethyl 2-vinyloxazole-5-carboxylate (470 mg, 2.81 mmol) in MeOH (7 mL) is added 10% wt. Pd/C (100 mg, 0.094 mmol) at room temperature. After stirring at room temperature under a balloon of hydrogen for 1 hour, the crude is filtered to remove Pd/C. The filtrate is collected and concentrated to give ethyl 2-ethyloxazole-5-carboxylate (470 mg). HPLC retention time=1.09 minutes (condition A); MS (m+1)=170.3; 1H NMR (400 MHz, CD3OD) δ ppm 1.35 (t, J=7.6 Hz, 3 H) 1.36 (t, J=7.2 Hz, 3 H) 2.87 (q, J=7.7 Hz, 2 H) 4.35 (q, J=7.2 Hz, 2 H) 7.71 (s, 1 H)




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[O:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:7]=1)=[CH2:2].[H][H]>CO.[Pd]>[CH2:1]([C:3]1[O:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:7]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
470 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C=1OC(=CN1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crude is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove Pd/C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1OC(=CN1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 470 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
